molecular formula C23H19N3O B11138712 N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B11138712
M. Wt: 353.4 g/mol
InChI Key: OUFBQIXYNSMFTM-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the quinoline-pyridine intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline or pyridine derivatives with various functional groups.

Scientific Research Applications

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different chemical properties.

    Chloroquine: A well-known anti-malarial drug with a quinoline core.

    Quinacrine: Another anti-malarial drug with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O/c27-23(25-15-13-17-8-2-1-3-9-17)19-16-22(21-12-6-7-14-24-21)26-20-11-5-4-10-18(19)20/h1-12,14,16H,13,15H2,(H,25,27)

InChI Key

OUFBQIXYNSMFTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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